

Cyclobendazole: A Technical Overview for Researchers

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For Immediate Release

This technical guide provides a comprehensive overview of **Cyclobendazole** (CAS Number: 31431-43-3), a benzimidazole derivative, for researchers, scientists, and professionals in drug development. The document outlines its chemical properties, mechanism of action, and summarizes key experimental findings.

Core Chemical and Physical Properties

Cyclobendazole, also known as ciclobendazole, is a methyl carbamate ester derivative of benzimidazole.[1] Its fundamental properties are summarized below for easy reference.

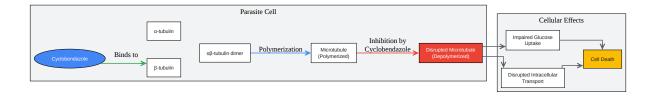
Property	Value	Citation(s)
CAS Number	31431-43-3	[2][3][4]
Molecular Formula	C13H13N3O3	
Molecular Weight	259.26 g/mol	-
Synonyms	Ciclobendazole, R 17147, CC 2481, Haptocil	-

Mechanism of Action



As a member of the benzimidazole class of anthelmintics, the primary mechanism of action of **Cyclobendazole** is the disruption of microtubule polymerization in parasitic worms. This action is selective for the tubulin of the parasite over that of the host. The inhibition of microtubule formation leads to the impairment of essential cellular functions in the parasite, including glucose uptake and intracellular transport, ultimately resulting in cell death and expulsion of the parasite from the host.

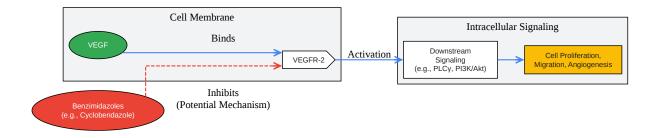
More recent research into the benzimidazole class of compounds has revealed potential anticancer properties. This is attributed to their ability to interfere with microtubule-dependent processes in cancer cells and to inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.



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Mechanism of anthelmintic action of Cyclobendazole.





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Potential inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols Summary

Detailed experimental protocols for **Cyclobendazole** are primarily found in literature from the 1970s. While full-text access to these articles is limited, the following summaries are based on the available abstracts and general knowledge of methodologies from that period.

Synthesis and Anthelmintic Activity

A series of alkyl-(5-acyl-1-H-benzimidazol-2-yl)-carbamates, including **Cyclobendazole**, were synthesized and screened for anthelmintic activity. The synthesis likely involved the reaction of a substituted o-phenylenediamine with a cyanate or a related reagent to form the benzimidazole ring, followed by acylation at the 5-position. The anthelmintic activity was evaluated in vivo in rodent models infected with gastrointestinal nematodes.

Pharmacokinetics in Rats and Dogs

The disposition of radiolabeled **Cyclobendazole** (methyl-14C-5-cyclopropylcarbonyl-2-benzimidazole carbamate) was studied in rats and dogs. The likely protocol involved:

- Administration: Oral or intravenous administration of the ¹⁴C-labeled compound.
- Sample Collection: Collection of urine, feces, and blood samples at various time points.



 Analysis: Measurement of radioactivity in the collected samples using liquid scintillation counting. Metabolites were likely separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Embryotoxic and Antimitotic Properties

The embryotoxic and antimitotic properties of a series of benzimidazoles, including **Cyclobendazole**, were investigated. The experimental approach likely included:

- Embryotoxicity: Administration of the compound to pregnant rats at different doses during specific stages of gestation. The effects on fetal development, including malformations and resorptions, were then assessed.
- Antimitotic Activity: In vitro studies using cell cultures (e.g., tumor cell lines or stimulated lymphocytes) to observe the effect of the compound on cell division (mitosis). This would involve treating the cells with various concentrations of the drug and then examining the mitotic index and for any abnormalities in the mitotic spindles.

Clinical Evaluation

A clinical study evaluated the efficacy of **Cyclobendazole** in treating human helminth infections. The protocol involved:

- Patient Population: A group of patients diagnosed with infections such as trichuriasis, ascariasis, and hookworm.
- Treatment Regimen: Administration of Cyclobendazole at different daily doses over a period of several days.
- Efficacy Assessment: Examination of stool samples for the presence of parasite eggs before and after treatment to determine the cure rate and egg reduction rate.

Conclusion

Cyclobendazole is a well-characterized benzimidazole anthelmintic with a primary mechanism of action involving the disruption of microtubule polymerization in parasites. Historical studies have established its efficacy and pharmacokinetic profile. More recent research on the



benzimidazole class suggests potential for repurposing these compounds as anticancer agents, warranting further investigation into their effects on signaling pathways such as VEGFR-2. While detailed historical experimental protocols are not readily available in their entirety, the summaries provided offer insight into the foundational research conducted on this compound.

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